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Compound of Interest

Compound Name: NI-42

Cat. No.: B609569

This technical support center provides detailed troubleshooting guides and frequently asked
questions (FAQs) for cleaning NI-42 (also known as Alloy 42) surfaces for ultra-high vacuum
(UHV) applications. It is intended for researchers, scientists, and drug development
professionals who require pristine surfaces for their experiments.

Frequently Asked Questions (FAQSs)

Q1: What is NI-42 alloy and why is it used in UHV systems?

NI-42, also known as Alloy 42 or Nilo® 42, is a nickel-iron alloy containing approximately 42%
nickel.[1][2] Its primary characteristic is a low and constant coefficient of thermal expansion
from room temperature up to about 300°C (570°F).[2][3] This property makes it highly suitable
for applications requiring dimensional stability over a range of temperatures, such as in glass-
to-metal and ceramic-to-metal seals, semiconductor lead frames, and various components
within vacuum tubes and other vacuum devices.[4]

Q2: Why is a specialized cleaning procedure necessary for NI-42 in UHV?

Ultra-high vacuum (UHV) systems operate at pressures typically below 10~° Torr. At these low
pressures, any contaminants on the surfaces of components, such as oils, greases,
fingerprints, or even adsorbed water molecules, can outgas, releasing molecules into the
vacuum and preventing the system from reaching the desired pressure. This outgassing can
interfere with experiments by contaminating surfaces and reacting with other materials.
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Therefore, a meticulous cleaning procedure is essential to remove all potential sources of
outgassing from the NI-42 surface.

Q3: What are the main sources of contamination on NI-42 surfaces?

Common contaminants on NI-42 surfaces that need to be removed for UHV applications
include:

Machining oils and cutting fluids: From the manufacturing process.

Organic residues: Including fingerprints, greases, and adhesives.

Particulates: Dust and other small particles from the environment.

Oxide layers: Formed when the alloy is exposed to air, especially at elevated temperatures.

Adsorbed gases: Primarily water vapor from the atmosphere.
Q4: What is the general workflow for cleaning NI-42 for UHV?

A typical cleaning workflow involves a multi-step process designed to remove different types of
contaminants in a specific order. The general sequence is:

« Initial Degreasing: To remove heavy oils and greases.
o Detergent Cleaning: To remove a broader range of organic and particulate contamination.

e Chemical Etching (if necessary): To remove surface oxides and a thin layer of the material
itself.

e Rinsing: Thorough rinsing with deionized water between each chemical step is critical.
e Final Solvent Rinse and Drying: To remove any remaining water and organic residues.

e Vacuum Bakeout: A crucial final step to desorb water vapor and other volatile species from
the bulk and surface of the material.

Below is a diagram illustrating the general workflow.
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A general workflow for cleaning NI-42 surfaces for UHV applications.

Experimental Protocols

Protocol 1: Standard UHV Cleaning Procedure for NI-42
This protocol is a general-purpose cleaning procedure suitable for most NI-42 components.
e Initial Inspection and Handling:
o Visually inspect the part for any gross contamination or machining debris.
o From this point forward, handle the part only with clean, powder-free nitrile or vinyl gloves.
» Solvent Degreasing:

o Wipe the surface with lint-free cloths soaked in acetone, followed by isopropyl alcohol
(IPA) or ethanol.

o For more thorough cleaning, use a vapor degreaser with a suitable solvent.
e Aqueous Detergent Cleaning:

o Prepare a solution of an alkaline detergent (e.g., a 2-5% solution of a UHV-compatible
detergent like Liquinox®).

o Submerge the NI-42 part in the detergent solution in a clean beaker.

o Place the beaker in an ultrasonic bath and sonicate for 15-30 minutes. The bath
temperature can be elevated to 50-60°C to improve cleaning efficiency.

» Deionized (DI) Water Rinsing:
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o Rinse the part thoroughly with running DI water.
o Submerge the part in a beaker of fresh DI water and sonicate for 10-15 minutes.

o Repeat the sonication with fresh DI water at least two more times to ensure all detergent
residues are removed. The final rinse water should have a resistivity > 15 MQ-cm.

» Final Solvent Rinse and Drying:

o Rinse the part with electronic-grade isopropyl alcohol or ethanol to displace water and aid
in drying.

o Dry the part with a stream of filtered, dry nitrogen gas. Avoid air drying, which can leave
residues.

e Vacuum Bakeout:

[¢]

Place the cleaned and dried part in a clean vacuum oven.
o Pump down the oven to the high vacuum range (<10~> Torr).

o Slowly ramp the temperature up to the bakeout temperature. For NI-42, a bakeout at 250-
400°C is recommended. The final temperature should be chosen based on the thermal
limitations of the component and the desired level of cleanliness.

o Hold at the bakeout temperature for 24-48 hours.

o Cool the part down to room temperature under vacuum before venting the system with dry
nitrogen.

Protocol 2: Chemical Etching for NI-42 Oxide Removal

This protocol should be used when a pristine, oxide-free surface is required. Perform steps 1-4
of the Standard UHV Cleaning Procedure before proceeding.

Caution: This procedure involves the use of strong acids. Always work in a well-ventilated fume
hood and wear appropriate personal protective equipment (PPE), including acid-resistant
gloves, safety goggles, and a lab coat.
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» Etchant Preparation:

o Prepare the etching solution as described in the table below. Always add acid to water,
never the other way around.

e Etching Procedure:

o Immerse the NI-42 part in the etching solution for 1-5 minutes. The exact time will depend
on the thickness of the oxide layer and may need to be determined empirically. Gentle
agitation can improve the uniformity of the etch.

o Visually inspect the part for the removal of the oxide layer.
e Post-Etch Rinsing:
o Immediately transfer the part to a large volume of DI water to stop the etching process.

o Perform a series of DI water rinses with sonication as described in step 4 of the Standard
UHV Cleaning Procedure.

o Final Steps:

o Proceed with steps 5 and 6 of the Standard UHV Cleaning Procedure (Final Solvent Rinse
and Drying, and Vacuum Bakeout).

Quantitative Data

Table 1: NI-42 (Alloy 42) Nominal Composition
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Element Content (%)
Nickel (Ni) ~42

Iron (Fe) Balance
Manganese (Mn) <0.80
Silicon (Si) <0.30
Carbon (C) <0.05
Chromium (Cr) <0.25
Phosphorus (P) <0.025
Sulfur (S) <0.025
Aluminum (Al) <0.10

Note: Composition may vary slightly between manufacturers but should conform to standards
such as ASTM F30.[5]

Table 2: Recommended Chemical Etching Solution for NI-42

Component Concentration Purpose

. . . Primary etchant for nickel-iron
Ferric Chloride (FeCls) 10-30% (w/v) in DI water I
alloys.

] ) Activates the surface and
Hydrochloric Acid (HCI) 2-5% (v/v) ) )
helps dissolve oxides.

Note: This is a starting point formulation. The optimal concentrations and etch time may need
to be adjusted based on the specific condition of the NI-42 surface.

Table 3: General Vacuum Bakeout Parameters for UHV Components
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Parameter Recommended Value

Notes

Bakeout Temperature 250 - 400°C

Higher temperatures lead to
lower outgassing rates but
must be below the alloy's

annealing temperature.

Bakeout Duration 24 - 48 hours

Longer durations are required
for thicker components to allow
for diffusion of contaminants
from the bulk.

Target Pressure <1x 105 Torr

The pressure in the bakeout
oven should be in the high

vacuum range.

Troubleshooting Guide

Q: After cleaning, my UHV system still can't reach the desired base pressure. What could be

the problem?

A: This is a common issue that can have several causes. The following logical diagram can

help you troubleshoot the problem.
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High Base Pressure Issue

Perform a leak check
(e.g., with a helium leak detector)

Issue Persists

Leak Found?

Issue Persists

Analyze residual gas with an RGA Repair the leak and Issue Persists
re-pump the system

High Water Vapor
(m/z 18)?

High Hydrocarbons
(m/z 41, 43, 55, 57, etc.)?

Extend bakeout duration or
increase bakeout temperature

Inadequate cleaning.
High N2/O2 peaks
(m/z 28, 32)? focusing on solvent and

detergent steps.

Reclean the NI-42 component,

Issue Persists

to identify other potential

Consult RGA spectra library
; P
contaminants or sources.

Indicates a small air leak.
erform a more sensitive leak check.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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